4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide
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Overview
Description
4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by a thiazolidinone ring, a benzylidene group, and a hydroxyphenyl ethyl side chain, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide typically involves the condensation of 4-oxo-2-thioxo-1,3-thiazolidine with benzaldehyde under basic conditions to form the benzylidene derivative . This intermediate is then reacted with N-[2-(4-hydroxyphenyl)ethyl]butanamide under appropriate conditions to yield the final product .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and substituted aromatic compounds .
Scientific Research Applications
4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide involves its interaction with various molecular targets and pathways. The thiazolidinone ring is known to inhibit enzymes involved in inflammation and cancer cell proliferation. The benzylidene group may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
- 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- 4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Uniqueness
The uniqueness of 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyphenyl ethyl side chain, in particular, enhances its potential for therapeutic applications .
Properties
Molecular Formula |
C22H22N2O3S2 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C22H22N2O3S2/c25-18-10-8-16(9-11-18)12-13-23-20(26)7-4-14-24-21(27)19(29-22(24)28)15-17-5-2-1-3-6-17/h1-3,5-6,8-11,15,25H,4,7,12-14H2,(H,23,26)/b19-15- |
InChI Key |
PAPUFHWHVFDFGV-CYVLTUHYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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